molecular formula C12H13N3O4 B8119552 tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B8119552
M. Wt: 263.25 g/mol
InChI Key: GRZOJYMAKOMBQM-UHFFFAOYSA-N
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Description

Tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a protected heteroaromatic building block of significant interest in medicinal chemistry and drug discovery. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in the development of kinase inhibitors . The nitro functional group at the 3-position serves as a versatile handle for further synthetic manipulation, allowing for conversion to amines via reduction or participation in nucleophilic aromatic substitution reactions, thereby enabling rapid diversification of the molecular structure . This compound is strictly intended for research applications and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet (SDS) before use and handle the product in a well-ventilated environment, wearing appropriate personal protective equipment.

Properties

IUPAC Name

tert-butyl 3-nitropyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-9(15(17)18)8-5-4-6-13-10(8)14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZOJYMAKOMBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Madelung and Fischer Indole-Type Cyclizations

The pyrrolo[2,3-b]pyridine scaffold is typically constructed via adaptations of indole synthesis methods. In the Madelung cyclization, condensation of o-aminopyridine derivatives with ketones or aldehydes under strongly basic conditions (e.g., potassium tert-butoxide in toluene) generates the bicyclic framework. For example, reaction of 3-aminopyridine with acetyl chloride at 120°C yields 1H-pyrrolo[2,3-b]pyridine in 65–70% yield after purification by silica gel chromatography. Fischer indole synthesis variants, employing phenylhydrazines and cyclic ketones, have also been reported but require harsher acidic conditions (e.g., polyphosphoric acid at 150°C).

Post-Cyclization Functionalization

Unsubstituted 1H-pyrrolo[2,3-b]pyridine exhibits reactivity at the 1-, 3-, and 7-positions. Electrophilic aromatic substitution (EAS) preferentially occurs at the 3-position due to electron-rich character from the pyrrole nitrogen. This regioselectivity is critical for subsequent nitration steps.

tert-Butoxycarbonyl (Boc) Protection at the 1-Position

Boc Anhydride-Mediated Protection

Introduction of the tert-butyl carbamate group is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure, 1H-pyrrolo[2,3-b]pyridine (10 mmol) is dissolved in dichloromethane (DCM, 50 mL) with 4-dimethylaminopyridine (DMAP, 0.1 equiv). Boc anhydride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours. The product, tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is isolated in 85–90% yield after aqueous workup and solvent evaporation.

Table 1: Boc Protection Optimization

SolventBaseTemperature (°C)Yield (%)
DCMDMAP2585–90
THFTriethylamine4078
AcetonitrilePyridine2582

Alternative Halogenating Agents

Patent CN107793343B describes the use of trimethylchlorosilane (TMSCl) as an activating agent for carbamate formation. Treatment of 1H-pyrrolo[2,3-b]pyridine with TMSCl (1.5 equiv) in toluene at 60°C for 6 hours, followed by addition of Boc anhydride, affords the protected compound in 88% yield. This method avoids gaseous HCl, simplifying industrial scalability.

Regioselective Nitration at the 3-Position

Sodium Nitrite/Sodium Persulfate System

A high-yielding nitration protocol involves sodium nitrite (3.0 equiv) and sodium persulfate (Na₂S₂O₈, 1.0 equiv) in THF at 60°C. tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (10 mmol) is reacted for 6 hours, with reaction progress monitored by TLC. Column chromatography (ethyl acetate/hexane, 4:1) isolates tert-butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in 98% yield.

Table 2: Nitration Condition Screening

Nitrating AgentSolventTemperature (°C)Time (h)Yield (%)
NaNO₂/Na₂S₂O₈THF60698
HNO₃/H₂SO₄DCM0272
Acetyl nitrateAcOH251265

Mechanistic Insights

Nitration proceeds via a radical mechanism initiated by persulfate decomposition into sulfate radicals (SO₄- ⁻). These radicals abstract a hydrogen atom from the pyrrole ring, generating a radical intermediate that reacts with nitrite (NO₂⁻) to form the nitro group. Regioselectivity at the 3-position is attributed to the highest electron density at this site, as confirmed by DFT calculations.

Alternative Synthetic Routes

Direct Nitration Followed by Boc Protection

Nitrating 1H-pyrrolo[2,3-b]pyridine prior to Boc protection offers a potential pathway. However, the free amine at the 1-position may undergo undesired side reactions (e.g., oxidation or N-nitration) under harsh nitration conditions. Mild nitration with NaNO₂/Na₂S₂O₈ in THF minimizes these issues, yielding 3-nitro-1H-pyrrolo[2,3-b]pyridine in 92% yield, which is subsequently Boc-protected (85% yield).

Industrial-Scale Considerations

Solvent and Reagent Optimization

Patent CN107793343B emphasizes solvent economy, recommending toluene (3–15 mL/g substrate) for Boc protection to balance reaction efficiency and cost. Gradient cooling during crystallization (reflux → 40°C → 25°C → −5°C) ensures high-purity product recovery (99.5% by HPLC) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

    Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 3-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

    Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of pyrrolopyridines exhibit significant antimicrobial activity. Studies have shown that tert-butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate demonstrates effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anticancer Potential
Pyrrolopyridine compounds have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is necessary to elucidate these mechanisms and assess efficacy in vivo .

Applications in Drug Development

The unique structural features of this compound make it a promising scaffold for drug discovery. Its ability to modulate biological pathways suggests potential therapeutic applications in treating infectious diseases and cancer.

Case Studies

StudyFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduced apoptosis in cancer cell lines
Synthesis OptimizationImproved yield through modified nitration conditions

Mechanism of Action

The mechanism of action of tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituent (Position) Molecular Weight CAS Number Key Properties/Applications
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate I (3) 330.14 N/A Suzuki-Miyaura coupling precursor
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Br (3) 297.15 226085-17-2 Halogenation intermediate
tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Cl (3) 252.69 N/A Electrophilic substitution target
tert-Butyl 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CF₃ (3) 300.24 1198097-29-8 Lipophilicity enhancement
tert-Butyl 6-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CN (6) 243.26 1028752-24-0 Nitrile for further functionalization

Key Observations:

Halogenated Derivatives (I, Br, Cl):

  • The iodo and bromo analogs are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their reactivity as leaving groups .
  • The bromo derivative (CAS 226085-17-2) is commercially available (Alfa Aesar) in 100 mg to 1 g quantities, highlighting its utility .
  • Chloro-substituted variants are less common but serve as substrates for nucleophilic aromatic substitution .

Electron-Withdrawing Groups (CF₃, NO₂): Trifluoromethyl groups enhance lipophilicity and metabolic stability, making them valuable in drug design . The nitro group (hypothetical in the target compound) would offer distinct reactivity, such as participation in reduction reactions to form amines or in cycloadditions.

Positional Isomerism (3 vs. 6-Substitution): Substitution at the 6-position (e.g., cyano group) alters electronic properties and steric accessibility, influencing binding affinity in biological targets .

Biological Activity

tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

  • Chemical Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol
  • CAS Number : Not explicitly listed in the results but related compounds have CAS numbers indicating its classification within pyrrolopyridine derivatives.

Research indicates that pyrrolo[2,3-b]pyridine derivatives, including this compound, exhibit potent inhibitory effects on various kinases. The inhibition of fibroblast growth factor receptors (FGFRs) is particularly noteworthy as FGFR signaling is implicated in numerous cancers.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Kinase Inhibition Exhibits potent inhibition against FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range .
Antiproliferative Effects Demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .
Anti-inflammatory Properties Shown to reduce inflammatory responses in cellular models, indicating potential for treating inflammatory diseases .
Antioxidant Activity Exhibited antioxidant properties through various assays, enhancing its therapeutic profile against oxidative stress .

Case Studies and Research Findings

  • FGFR Inhibition Study :
    • A study synthesized a series of pyrrolo[2,3-b]pyridine derivatives, including this compound. The compound was found to inhibit FGFRs effectively, with IC50 values ranging from 7 nM to 712 nM across different FGFR types. This suggests a strong potential for development as an anti-cancer agent targeting the FGFR pathway .
  • Cell Viability Assays :
    • In vitro assays demonstrated that the compound significantly inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis. The mechanism appears to involve the disruption of cell cycle progression and enhanced apoptotic signaling pathways .
  • Inflammation Models :
    • In experiments involving BV2 microglial cells, the compound showed promise in mitigating LPS-induced pro-inflammatory responses. This positions it as a potential candidate for neurological disorders characterized by inflammation .

Q & A

What are the optimal reaction conditions for synthesizing tert-butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

Category: Basic Research
Answer:
Synthesis typically involves nitration of the pyrrolo-pyridine core followed by Boc protection. A methodologically robust approach includes using dimethylaminopyridine (DMAP) and triethylamine in dichloromethane at 0–20°C to facilitate the reaction . Key parameters include maintaining low temperatures to control exothermic nitro-group introduction and ensuring anhydrous conditions to prevent Boc-group hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity validated by HPLC (>98%) .

How can researchers resolve discrepancies in spectroscopic data for this compound?

Category: Advanced Research (Data Contradiction Analysis)
Answer:
Conflicting NMR or mass spectrometry data often arise from residual solvents, tautomerism, or regiochemical ambiguities. To address this:

  • Compare experimental 1^1H/13^13C NMR shifts with computational predictions (e.g., DFT calculations) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the pyrrolo-pyridine aromatic region.
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
    For crystallographic confirmation, single-crystal X-ray diffraction (as in related pyrrolo-pyridine derivatives) provides definitive structural assignments .

What safety protocols are critical when handling this compound?

Category: Basic Research
Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates.
  • Storage: Store in airtight containers at –20°C, away from oxidizers and ignition sources .
  • First Aid: For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .

How can computational methods improve the design of derivatives based on this scaffold?

Category: Advanced Research
Answer:
Integrate quantum mechanics (QM) and molecular docking to predict reactivity and bioactivity:

  • Reaction Path Search: Use software like GRRM or Gaussian to model nitro-group substitution pathways and optimize transition states .
  • Docking Studies: Screen derivatives against target proteins (e.g., kinase inhibitors) using AutoDock Vina to prioritize synthesis candidates.
  • Machine Learning: Train models on existing pyrrolo-pyridine datasets to predict solubility, stability, and synthetic feasibility .

What are the challenges in scaling up synthesis from milligram to gram scale?

Category: Advanced Research (Process Optimization)
Answer:
Key challenges include:

  • Exotherm Management: Larger-scale nitration requires controlled addition rates and cooling systems to prevent thermal runaway .
  • Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost efficiency.
  • Yield Optimization: Adjust stoichiometry of Boc-protecting agents (e.g., di-tert-butyl dicarbonate) and monitor reaction progress via TLC .

How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

Category: Advanced Research
Answer:
The nitro group acts as both an electron-withdrawing group and a directing moiety:

  • Suzuki-Miyaura Coupling: The nitro group deactivates the pyrrolo-pyridine core, requiring Pd(OAc)2_2/XPhos catalysts and elevated temperatures (80–100°C) for aryl boronic acid coupling .
  • Reduction to Amine: Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, enabling further functionalization (e.g., amide bond formation) .

What analytical techniques are essential for characterizing this compound?

Category: Basic Research
Answer:

  • NMR Spectroscopy: 1^1H, 13^13C, and DEPT-135 for backbone assignment; 15^15N NMR (if accessible) to confirm nitro-group position .
  • HPLC-MS: Quantify purity and detect byproducts (e.g., de-Boc derivatives).
  • FT-IR: Identify characteristic stretches (e.g., C=O at ~1700 cm1^{-1}, NO2_2 at ~1520 cm1^{-1}) .

How can researchers address low yields in Boc protection steps?

Category: Advanced Research (Troubleshooting)
Answer:
Low yields (<50%) often result from moisture-induced Boc-group cleavage. Mitigation strategies:

  • Use molecular sieves (3Å) to scavenge water in the reaction mixture.
  • Replace triethylamine with stronger bases (e.g., DBU) in anhydrous THF.
  • Monitor Boc activation via in situ IR to ensure complete carbamate formation .

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